molecular formula C11H17N3 B13412548 (-)-trans 3'-Aminomethyl Nicotine

(-)-trans 3'-Aminomethyl Nicotine

Cat. No.: B13412548
M. Wt: 191.27 g/mol
InChI Key: IUMCSWXAFXSTAI-KOLCDFICSA-N
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Description

(-)-trans 3’-Aminomethyl Nicotine: is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and drug development. Its unique structure allows it to interact with nicotinic acetylcholine receptors, making it a valuable tool for scientific research.

Preparation Methods

The synthesis of (-)-trans 3’-Aminomethyl Nicotine typically involves the enantioselective synthesis of the minor tobacco alkaloids. One common method includes the formation of a chiral ketimine from the condensation of 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(–)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine. This is followed by enantioselective C-alkylation with an appropriate halogenoalkane or halogenoalkene species, N-deprotection, and base-catalyzed intramolecular ring closure .

Chemical Reactions Analysis

(-)-trans 3’-Aminomethyl Nicotine: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(-)-trans 3’-Aminomethyl Nicotine: has several scientific research applications:

Mechanism of Action

The mechanism of action of (-)-trans 3’-Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that, when activated by nicotine or its derivatives, allow the influx of cations such as sodium and calcium. This leads to the depolarization of the neuron and subsequent neurotransmitter release. The compound’s high affinity for these receptors makes it effective in modulating neurotransmission and potentially reducing nicotine addiction .

Comparison with Similar Compounds

(-)-trans 3’-Aminomethyl Nicotine: can be compared with other nicotine derivatives such as:

    Nornicotine: Another minor tobacco alkaloid with similar receptor interactions but different pharmacokinetic properties.

    Anabasine: A less potent agonist of nicotinic receptors compared to nicotine.

    Anatabine: Known for its anti-inflammatory properties and potential therapeutic applications.

The uniqueness of (-)-trans 3’-Aminomethyl Nicotine lies in its specific structural modifications, which confer distinct pharmacological properties and make it a valuable compound for targeted research and therapeutic applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

[(2S,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m1/s1

InChI Key

IUMCSWXAFXSTAI-KOLCDFICSA-N

Isomeric SMILES

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CN

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CN

Origin of Product

United States

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